Methyl 2-hydroxy-4,6-dimethylbenzoate
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Overview
Description
Methyl 2-hydroxy-4,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a methyl ester derivative of 2-hydroxy-4,6-dimethylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Methyl 2-hydroxy-4,6-dimethylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an additional hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Dimethyl 4,6-dihydroxyisophthalate: Contains two ester groups and additional hydroxyl groups.
Uniqueness
Methyl 2-hydroxy-4,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and ester functional groups makes it versatile for various applications in synthesis and research .
Properties
CAS No. |
57705-16-5 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-4,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5,11H,1-3H3 |
InChI Key |
YEZRPTMGIWPNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)C |
Origin of Product |
United States |
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